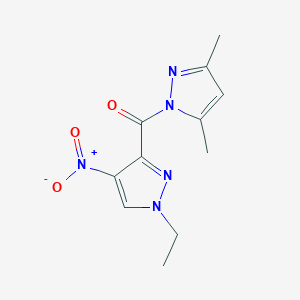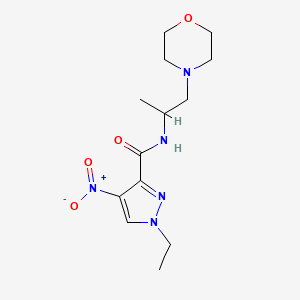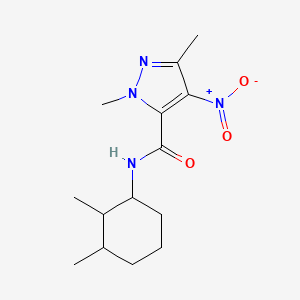
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Descripción general
Descripción
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a nitro group, an ethyl group, and a carbonyl group linked to another pyrazole ring, making it a complex and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring . The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Acylation: Acyl chlorides, anhydrides.
Halogenation: Halogens (chlorine, bromine), catalysts (iron(III) chloride).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Alcohol derivatives: Formed from the reduction of the carbonyl group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Agrochemistry: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The nitro group can participate in redox reactions, while the pyrazole rings can interact with various biomolecules through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-4-nitro-1H-pyrazole
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-4-amino-1H-pyrazole
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a nitro group and a carbonyl group linked to two pyrazole rings. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-4-nitropyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-4-14-6-9(16(18)19)10(13-14)11(17)15-8(3)5-7(2)12-15/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJHIAEYAONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(=CC(=N2)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4374838.png)


![butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4374855.png)
![{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE](/img/structure/B4374863.png)
![N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4374871.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclopentylpropanamide](/img/structure/B4374894.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374912.png)



![5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374948.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374956.png)
